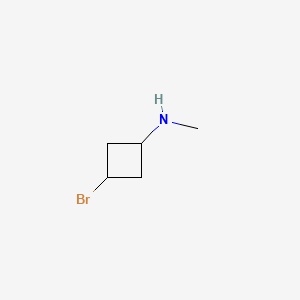
3-bromo-N-methylcyclobutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-methylcyclobutan-1-amine is an organic compound that features a bromine atom, a methyl group, and an amine group attached to a cyclobutane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-methylcyclobutan-1-amine typically involves the bromination of N-methylcyclobutan-1-amine. This can be achieved through the reaction of N-methylcyclobutan-1-amine with bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-N-methylcyclobutan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.
Major Products
Substitution: Products depend on the nucleophile used, such as N-methylcyclobutan-1-amine derivatives.
Oxidation: Products include imines or nitriles.
Reduction: Products include N-methylcyclobutan-1-amine or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-methylcyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-bromo-N-methylcyclobutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and amine group play crucial roles in binding to these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-bromo-N,N-dimethylcyclobutan-1-amine
- 3-chloro-N-methylcyclobutan-1-amine
- N-methylcyclobutan-1-amine
Uniqueness
3-bromo-N-methylcyclobutan-1-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable for specific synthetic and research applications where bromine’s reactivity is advantageous.
Eigenschaften
Molekularformel |
C5H10BrN |
|---|---|
Molekulargewicht |
164.04 g/mol |
IUPAC-Name |
3-bromo-N-methylcyclobutan-1-amine |
InChI |
InChI=1S/C5H10BrN/c1-7-5-2-4(6)3-5/h4-5,7H,2-3H2,1H3 |
InChI-Schlüssel |
DQAZQKYFTHOAGK-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CC(C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{Methyl[(prop-2-EN-1-yloxy)carbonyl]amino}propanoic acid](/img/structure/B13488820.png)

![2-[5-(1H-pyrrol-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13488834.png)
![{2-oxabicyclo[2.2.1]heptan-3-yl}methanamine, Mixture of diastereomers](/img/structure/B13488844.png)
![Tert-butyl 2-(bromomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13488846.png)
![[(2S)-morpholin-2-yl]methanesulfonamide hydrochloride](/img/structure/B13488853.png)

![3-(Trimethylsilyl)spiro[3.3]heptan-1-one](/img/structure/B13488859.png)
![1-Methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13488862.png)




